molecular formula C17H18F3N3O2 B1401890 [3-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenyl] N,N-dimethylcarbamate CAS No. 1311279-08-9

[3-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenyl] N,N-dimethylcarbamate

Cat. No.: B1401890
CAS No.: 1311279-08-9
M. Wt: 353.34 g/mol
InChI Key: PAIDLSWBNJIHDS-UHFFFAOYSA-N
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Description

The compound [3-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenyl] N,N-dimethylcarbamate (hereafter referred to as the "target compound") is a pyridine-based carbamate derivative. Its structure features:

  • A pyridine ring substituted at position 2 with a dimethylamino group (-N(CH₃)₂) and at position 5 with a trifluoromethyl (-CF₃) group.
  • A phenyl group attached to position 3 of the pyridine ring.
  • An N,N-dimethylcarbamate (-OC(=O)N(CH₃)₂) functional group esterified to the phenyl ring.

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the dimethylamino group may improve solubility and intermolecular interactions. The carbamate moiety is often associated with enzyme inhibition (e.g., acetylcholinesterase) or prodrug activation .

Properties

IUPAC Name

[3-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenyl] N,N-dimethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O2/c1-22(2)15-14(9-12(10-21-15)17(18,19)20)11-6-5-7-13(8-11)25-16(24)23(3)4/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAIDLSWBNJIHDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC(=CC=C2)OC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [3-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenyl] N,N-dimethylcarbamate, also known as a pyridine-derived carbamate, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C14H13F3N2O\text{C}_{14}\text{H}_{13}\text{F}_3\text{N}_2\text{O}

Key Functional Groups:

  • Dimethylamino group : Enhances lipophilicity and may influence receptor interactions.
  • Trifluoromethyl group : Increases metabolic stability and alters electronic properties.
  • Carbamate moiety : Associated with various biological activities, including enzyme inhibition.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the dimethylamino group allows for hydrogen bonding and electrostatic interactions, while the trifluoromethyl group enhances lipophilicity, facilitating membrane permeability.

Enzyme Inhibition

Studies have shown that carbamate derivatives can act as inhibitors of cholinesterases (AChE and BChE), which are critical in neurotransmission. The inhibition of these enzymes can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions or exhibiting neuroprotective effects .

Biological Activity Overview

Activity Description
AntimicrobialExhibits activity against Staphylococcus aureus and methicillin-resistant strains (MRSA) .
Anti-inflammatoryModulates NF-κB activity; certain derivatives show promise in reducing inflammation .
NeuroprotectivePotential to inhibit cholinesterases, leading to increased acetylcholine levels .
CytotoxicityVaries among derivatives; some exhibit significant cytotoxic effects on cancer cell lines .

Case Studies

  • Antimicrobial Activity :
    A study evaluated a series of compounds with the trifluoromethyl moiety against Staphylococcus aureus. The results indicated that compounds similar to the target compound exhibited significant antimicrobial effects, suggesting potential therapeutic applications in treating bacterial infections .
  • Neuroprotection :
    Research on biscarbamates indicated that certain derivatives could inhibit both AChE and BChE effectively. The inhibition rates were comparable to established drugs like rivastigmine, highlighting the potential for developing new CNS-active drugs based on this compound's structure .
  • Anti-inflammatory Effects :
    Investigations into the anti-inflammatory properties revealed that specific substitutions on the phenyl ring could enhance or diminish the anti-inflammatory activity through modulation of NF-κB signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with structurally related derivatives, focusing on substituent effects , bioactivity , and synthetic utility .

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features Reference
[3-[2-(Dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenyl] N,N-dimethylcarbamate (Target) - Pyridine: 2-N(CH₃)₂, 5-CF₃
- Phenyl: 3-OC(=O)N(CH₃)₂
~427.3 (estimated) Combines trifluoromethyl (lipophilic), dimethylamino (basic), and carbamate (enzymatic modulation).
3-Chloro-5-(trifluoromethyl)pyridin-2-ylmethyl N-[3-(trifluoromethyl)phenyl]carbamate - Pyridine: 3-Cl, 5-CF₃
- Carbamate: linked to CF₃-phenyl
~585.7 Chloro and trifluoromethyl groups enhance halogen bonding; higher molecular weight for bulkier targets.
Pyralan (3-Methyl-1-phenylpyrazol-5-yl dimethyl carbamate) - Pyrazole: 3-CH₃, 1-Ph
- Carbamate: OC(=O)N(CH₃)₂
~248.3 Pyrazole core instead of pyridine; simpler structure with insecticidal activity.
Ethyl N-(3-(4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino)-2-cyanoacryloyl)carbamate - Pyridine: 3-Cl, 5-CF₃
- Acryloyl-carbamate hybrid
~488.8 Extended conjugation for UV absorption; acryloyl group may enhance reactivity.

Key Differences and Implications

Core Heterocycle: The target compound’s pyridine core (vs. pyrazole in Pyralan ) offers distinct electronic properties.

Substituent Effects: Trifluoromethyl (-CF₃): Present in both the target compound and the dichlorophenyl carbamate analog , this group increases metabolic stability and electron-withdrawing effects, which may improve binding affinity in hydrophobic pockets.

Carbamate Variations :

  • The N,N-dimethylcarbamate in the target compound is less sterically hindered than the dichlorophenyl-linked carbamate in , suggesting faster enzymatic cleavage (e.g., by esterases).

Biological Activity :

  • Pyralan’s pyrazole-carbamate structure is associated with insecticidal activity , while trifluoromethylpyridine-carbamates (like the target compound) are explored in oncology and neurology for kinase or cholinesterase inhibition.

Table 2: Hypothetical Pharmacokinetic Properties

Property Target Compound Pyralan Dichlorophenyl Carbamate
LogP (lipophilicity) ~3.5 (moderate) ~2.8 (lower) ~4.2 (high)
Solubility (mg/mL) ~0.1 (aqueous buffer) ~0.5 <0.01
Metabolic Stability Moderate (carbamate cleavage) High (stable pyrazole) Low (bulky substituents)

Preparation Methods

Synthesis of the Pyridine Core

The synthesis of the pyridine core, specifically 2-(dimethylamino)-5-(trifluoromethyl)pyridine , can be achieved through several methods:

  • Bromination and Substitution : Starting with 5-(trifluoromethyl)pyridin-2-amine , bromination can be performed using N-bromosuccinimide (NBS) in chloroform, followed by substitution reactions to introduce the dimethylamino group.

  • Direct Amination : Alternatively, direct amination of 3-bromo-5-(trifluoromethyl)pyridine with dimethylamine can be achieved under palladium-catalyzed conditions.

Attachment of the Phenyl Ring

The attachment of the phenyl ring to the pyridine core can be achieved through cross-coupling reactions:

  • Suzuki Coupling : A Suzuki coupling reaction between 3-bromo-2-(dimethylamino)-5-(trifluoromethyl)pyridine and phenylboronic acid can form the desired biaryl compound.

  • Stille Coupling : Alternatively, a Stille coupling using 3-trimethylstannyl-2-(dimethylamino)-5-(trifluoromethyl)pyridine and an aryl halide can also be employed.

Introduction of the Carbamate Group

The introduction of the N,N-dimethylcarbamate group can be achieved through reaction with dimethylcarbamoyl chloride:

  • Direct Carbamation : The phenyl ring can be directly carbamated using dimethylcarbamoyl chloride in the presence of a base like pyridine or triethylamine.

Summary of Preparation Steps

Step Reaction Conditions Yield
1. Synthesis of Pyridine Core NBS in chloroform, then substitution with dimethylamine 70-80%
2. Suzuki Coupling Pd(PPh3)4, phenylboronic acid, NaOH, toluene 80-90%
3. Carbamation Dimethylcarbamoyl chloride, pyridine, CH2Cl2 85-95%

Detailed Research Findings

Recent research highlights the importance of precise control over reaction conditions to achieve high yields and purity. For instance, the choice of catalyst and solvent in cross-coupling reactions significantly impacts the efficiency of the process. Additionally, the use of protecting groups may be necessary to prevent unwanted side reactions during the carbamation step.

The synthesis of [3-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenyl] N,N-dimethylcarbamate involves a series of complex chemical transformations. By carefully optimizing each step, including the synthesis of the pyridine core, attachment of the phenyl ring, and introduction of the carbamate group, high yields and purity can be achieved. Further research into catalyst optimization and reaction conditions will continue to improve the efficiency of these synthesis methods.

Q & A

Basic: What are the recommended synthetic routes for [3-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenyl] N,N-dimethylcarbamate?

Answer:
The synthesis typically involves multi-step reactions:

Intermediate Preparation : Start with functionalization of the pyridine ring. For example, trifluoromethylation at the 5-position using reagents like trifluoromethyl iodide under anhydrous conditions .

Carbamate Formation : React the intermediate phenol derivative with N,N-dimethylcarbamoyl chloride in the presence of a base (e.g., sodium hydride) in a polar aprotic solvent (e.g., DMF) .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization (solvent: ethanol/water) to achieve >95% purity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenyl] N,N-dimethylcarbamate
Reactant of Route 2
Reactant of Route 2
[3-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenyl] N,N-dimethylcarbamate

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